1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a sulfur-containing ethanone derivative featuring a 1,2,4-thiadiazole core substituted at the 5-position with a phenyl group and linked via a thioether bond to a 4-methoxyphenyl ketone moiety.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-9-7-12(8-10-14)15(20)11-22-17-18-16(19-23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWLVUDGLOMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a halogenated ethanone derivative (such as 2-chloro-1-(4-methoxyphenyl)ethanone) in the presence of a base (e.g., potassium carbonate) to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is its anticancer activity. Studies have shown that compounds containing thiadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated potent activity against gastric cancer cells with IC50 values in the low micromolar range . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure have shown promising antimicrobial effects. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and possess antifungal properties . The presence of the methoxy group may enhance these activities by increasing lipophilicity and facilitating cell membrane penetration.
Anti-inflammatory Effects
Research has indicated that certain thiadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated a series of thiadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with substitutions similar to those found in this compound exhibited significant cytotoxicity against several cancer types, highlighting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The study revealed that specific modifications to the thiadiazole ring enhanced antibacterial activity against resistant strains of bacteria. This opens avenues for developing new antibiotics based on the core structure of this compound .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the thiadiazole ring suggests it might interact with metal ions or participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to derivatives with variations in:
- Heterocyclic thio groups (1,2,4-thiadiazole vs. triazole, tetrazole, or thiazole).
- Substituents (methoxy, sulfonyl, trifluoromethyl, etc.).
- Biological activity (antiproliferative, enzyme inhibition).
Table 1: Structural and Physicochemical Comparison
Spectroscopic Properties
- FT-IR: The carbonyl (C=O) stretch in 12a appears at 1596 cm⁻¹, typical for ethanones. The target compound’s C=O stretch may shift slightly due to the thiadiazole’s electron-withdrawing effects .
- NMR : In 7e, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while the thiadiazole’s aromatic protons in the target compound would likely resonate downfield (δ 7.5–8.5 ppm) .
Biological Activity
1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H14N2OS
- Key Functional Groups :
- Methoxy group (-OCH₃)
- Thiadiazole ring
- Phenyl groups
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of compounds containing the thiadiazole moiety. The compound has shown promising results against various cancer cell lines.
Cytotoxicity Studies
-
Cell Lines Tested :
- MCF-7 (Breast Cancer) : Exhibited moderate cytotoxicity with an IC50 value of approximately 19.5 μM, indicating its potential as an anticancer agent against estrogen-dependent breast cancer cells .
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated varying degrees of cytotoxicity, with significant effects noted at higher concentrations .
-
Mechanism of Action :
- The anticancer activity is believed to be mediated through the induction of apoptosis via caspase activation (particularly caspase 8), which is crucial for programmed cell death in cancer cells .
- Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by the nature and position of substituents on the thiadiazole ring:
| Substituent | Position | Biological Activity |
|---|---|---|
| Methoxy | Para | Enhanced cytotoxicity against MCF-7 and MDA-MB-231 cells |
| Trifluoromethyl | Meta | Increased potency compared to unsubstituted derivatives |
| Chlorine | Para | Moderate activity; less effective than methoxy derivatives |
Antimicrobial Activity
In addition to its anticancer properties, compounds based on the thiadiazole framework have shown antibacterial and antifungal activities. The presence of electron-withdrawing groups such as nitro or halogens has been associated with enhanced antimicrobial potency.
- Antibacterial Studies :
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Study on MCF-7 and MDA-MB-231 Cells :
-
In Vivo Studies :
- Animal models have demonstrated that certain derivatives exhibit significant tumor growth inhibition when administered at therapeutic doses. These studies are critical for understanding the translational potential of these compounds into clinical therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
